molecular formula C7H12Br2ClN B2948626 rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis CAS No. 1909294-91-2

rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis

Cat. No.: B2948626
CAS No.: 1909294-91-2
M. Wt: 305.44
InChI Key: BQUGFWAXSNUFKN-IBTYICNHSA-N
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Description

rac-(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis (CAS: 1807912-35-1) is a bicyclic amine derivative with a molecular formula of C₇H₁₂Br₂ClN and a molecular weight of 305.44 g/mol . The compound features a 3-azabicyclo[4.1.0]heptane core substituted with two bromine atoms at the 7-position, a methyl group at the 6-position, and a hydrochloride salt.

Properties

IUPAC Name

(1S,6S)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUGFWAXSNUFKN-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNCC1C2(Br)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCNC[C@H]1C2(Br)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate azabicyclo[4.1.0]heptane precursor.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify other functional groups.

    Oxidation Reactions: Oxidation can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to dehalogenated or oxidized products, respectively.

Scientific Research Applications

7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound featuring a seven-membered ring containing nitrogen atoms, two bromine substituents at the 7-position, and a methyl group at the 6-position. It is studied for potential applications in medicinal chemistry and organic synthesis because of its complex structure and reactivity. Studies on its interactions with biological targets have provided insights into its mechanism of action, often involving binding to enzymes or receptors, influencing their activity, and potentially leading to therapeutic effects. Further research is needed to elucidate the specific pathways and targets involved in these interactions.

Reactions

The chemical behavior of 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride includes various types of reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride, with the specific products formed depending on the reaction conditions and reagents used.

Structural similarities

Several compounds share structural similarities with 7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride:

Compound NameStructural FeaturesUnique Aspects
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptaneLacks methyl groupSimilar structure but different substitution
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochlorideContains only one bromine atomHydrochloride form alters solubility properties

Mechanism of Action

The mechanism of action of rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the bicyclic structure play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS: 1803584-25-9)

  • Structure : Replaces bromine with chlorine at the 7-position.
  • Molecular Formula: C₇H₁₂Cl₃N (assuming typographical error in for listed formula C₁₁H₉BrFNO₂S).
  • Key Differences: Chlorine’s smaller atomic radius and lower polarizability compared to bromine may reduce steric hindrance and alter reactivity in nucleophilic substitution reactions.

3-Methyl-7,7-Dibromobicyclo[4.1.0]heptane (Non-Aza Analog)

  • Structure : Lacks the 3-aza group, retaining the bicyclo[4.1.0]heptane core with 7,7-dibromo and 3-methyl substituents.
  • Isomerism : Synthesized as a 43:57 cis/trans mixture; separation via gas chromatography (GC) proved challenging due to minimal resolution differences. Reduction yields stereoisomeric hydrocarbons, underscoring the influence of substituents on isomer stability .

Heteroatom-Modified Bicyclo Systems

rac-(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

  • Structure : Replaces the 3-aza group with 2-oxa and 6-aza in a smaller bicyclo[3.2.0] system.
  • Molecular Weight : 173.26 g/mol (C₁₂H₁₅N), significantly lower due to the absence of halogens and methyl groups.

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (Antibiotic Precursors)

  • Structure : Includes sulfur (e.g., 4-thia) and varied substituents (e.g., pivalamido, carboxy groups).
  • Applications : Used in β-lactam antibiotics (e.g., penams), highlighting how heteroatom positioning dictates biological activity .

Fluorinated Derivatives

7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride (CAS: 1818847-27-6)

  • Structure : Substitutes bromine with a trifluoromethyl group.
  • Properties : The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability, making it favorable in medicinal chemistry. Available from PharmaBlock, indicating commercial interest .

Hydroxyl-Containing Analogs

rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol Hydrochloride (CAS: 2089246-00-2)

  • Structure : Features a hydroxyl group at the 6-position in a bicyclo[3.2.0] system.
  • Molecular Weight: 149.62 g/mol (C₇H₁₂ClNO).

Data Table: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
rac-(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane HCl, cis 1807912-35-1 C₇H₁₂Br₂ClN 305.44 7,7-dibromo, 6-methyl, cis
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane HCl 1803584-25-9 C₇H₁₂Cl₃N ~243.5 (estimated) 7,7-dichloro, 6-methyl
3-Methyl-7,7-dibromobicyclo[4.1.0]heptane (Non-aza) N/A C₈H₁₂Br₂ 291.99 7,7-dibromo, 3-methyl
7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane HCl 1818847-27-6 C₈H₁₁ClF₃N 229.63 7-trifluoromethyl
rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol HCl 2089246-00-2 C₇H₁₂ClNO 149.62 6-hydroxyl, bicyclo[3.2.0]

Key Research Findings

Stereochemical Challenges : The cis configuration in the target compound may complicate synthesis and purification, as seen in analogous dibromides where GC separation of isomers was ineffective .

Fluorinated Derivatives : Fluorine substituents improve metabolic stability and bioavailability, making them preferred in drug discovery .

Heteroatom Positioning : Shifting the nitrogen atom (e.g., 3-aza vs. 6-aza) alters ring strain and electronic properties, impacting reactivity and applications .

Biological Activity

The compound rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride , also known as a bicyclic amine, exhibits significant biological activity due to its unique structural features. This article explores its biological interactions, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Bicyclic Structure : A seven-membered ring containing nitrogen.
  • Substituents : Two bromine atoms at the 7-position and a methyl group at the 6-position.

The molecular formula is C15H17Br2NC_{15}H_{17}Br_2N with a molecular weight of approximately 403.11 g/mol .

Research indicates that rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride interacts with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It shows potential for binding to neurotransmitter receptors, influencing neurotransmission and potentially leading to therapeutic effects .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • In Vitro Studies : Tests have demonstrated its ability to modulate neurotransmitter uptake, particularly in relation to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters .
  • In Vivo Studies : Animal models have shown that this compound can penetrate the blood-brain barrier effectively, suggesting its potential for treating central nervous system disorders .

Case Studies

  • Triple Reuptake Inhibitors :
    • A study on related azabicyclo compounds highlighted their effectiveness as triple reuptake inhibitors with good bioavailability and brain penetration characteristics. This suggests that rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride may exhibit similar properties .
  • Opioid Receptor Antagonism :
    • Research into structurally similar compounds has revealed significant activity at opioid receptors, indicating that modifications in the azabicyclo structure can yield potent antagonists with varying affinities . This opens avenues for exploring rac-(1R,6R)-7,7-dibromo derivatives in pain management therapies.

Comparative Analysis

The following table summarizes the structural features and biological activities of rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochlorideTwo bromines, one methyl groupPotential enzyme inhibitor; receptor modulator
rac-(1R,6R)-7-bromo-3-azabicyclo[4.1.0]heptaneOne bromineReduced activity compared to dibrominated variant
rac-(1R,6R)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochlorideHydrochloride formAltered solubility; potential for different biological interactions

Q & A

Basic: What synthetic methodologies are effective for constructing the bicyclo[4.1.0]heptane core with bromine substituents?

Answer:
The bicyclo[4.1.0]heptane scaffold requires regioselective bromination and stereochemical control. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh or Cu) to form the strained bicyclic system.
  • Bromination : Employ N-bromosuccinimide (NBS) under radical or electrophilic conditions, with temperature control to avoid over-bromination.
  • Stereochemical resolution : Chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) can isolate the cis isomer.
    Refer to analogous synthesis protocols for azabicyclo compounds, such as Portoghese’s method using LiBH₄ reduction and Pd/C hydrogenation .

Advanced: How can reaction path search algorithms optimize bromination regioselectivity in this bicyclic system?

Answer:
Quantum chemical calculations (e.g., DFT) model transition states to predict bromine addition sites. For example:

  • ICReDD’s approach : Combine computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Statistical DOE : Use fractional factorial designs to screen variables (temperature, stoichiometry) and minimize side products .

Basic: What analytical techniques validate the diastereomeric purity of this compound?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA gradients.
  • NMR spectroscopy : Analyze coupling constants (e.g., J values for cyclopropane protons) and NOESY correlations to confirm cis stereochemistry .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for Cr(III) complexes of similar bicyclic systems .

Advanced: How to resolve contradictions in NMR data for bromine-induced anisotropic effects?

Answer:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks caused by bromine’s electron-withdrawing effects.
  • Paramagnetic relaxation agents : Add chiral shift reagents (e.g., Eu(hfc)₃) to enhance splitting in crowded spectra.
  • Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Basic: What purification strategies address byproducts from the hydrochlorination step?

Answer:

  • Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to isolate the hydrochloride salt.
  • Ion-exchange chromatography : Use Dowex resins to remove unreacted amine precursors.
  • Membrane filtration : Apply nanofiltration to separate low-MW impurities .

Advanced: Can machine learning predict optimal reaction conditions for bromocyclopropanation?

Answer:
Yes. Train models on historical data (e.g., yield, temp, catalyst) to:

  • Identify key variables : Solvent dielectric constant, Br₂/NBS ratio.
  • Optimize workflows : Autonomous labs integrate real-time adjustments via AI, as proposed in smart laboratory frameworks .

Basic: How does the bicyclo[4.1.0] framework influence solubility and stability?

Answer:

  • Solubility : The rigid, non-planar structure reduces aqueous solubility; use co-solvents (DMSO/water) for biological assays.
  • Stability : The cyclopropane ring is prone to ring-opening under acidic conditions; stabilize via hydrochloride salt formation .

Advanced: What computational tools model the hydrochloride salt’s crystal packing?

Answer:

  • Molecular dynamics (MD) : Simulate lattice energies with software like GROMACS.
  • Polymorph prediction : Use Mercury CSD to screen for stable forms, critical for bioavailability .

Basic: How to design a scalable synthesis route with minimal environmental impact?

Answer:

  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME).
  • Continuous flow reactors : Enhance heat/mass transfer for bromination steps, reducing waste .

Advanced: What mechanistic insights explain unexpected ring-opening during storage?

Answer:

  • Degradation pathways : Hydrolysis of the cyclopropane ring under humid conditions.
  • Mitigation : Lyophilize the hydrochloride salt and store under inert gas.
  • Accelerated stability studies : Use DOE to model degradation kinetics under varied pH/temperature .

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